3-(2-Bromothiazol-5-yl)propan-1-ol
Description
3-(2-Bromothiazol-5-yl)propan-1-ol (CAS: 1000529-41-8) is a brominated heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 2-position and a propan-1-ol chain at the 5-position. Thiazoles are sulfur- and nitrogen-containing five-membered aromatic rings, widely utilized in pharmaceuticals and agrochemicals due to their bioisosteric properties and metabolic stability . Its safety profile, as per the UN GHS revision 8, indicates standard handling precautions for organic bromides, including proper ventilation and protective equipment .
Properties
CAS No. |
1000529-41-8 |
|---|---|
Molecular Formula |
C6H8BrNOS |
Molecular Weight |
222.11 g/mol |
IUPAC Name |
3-(2-bromo-1,3-thiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C6H8BrNOS/c7-6-8-4-5(10-6)2-1-3-9/h4,9H,1-3H2 |
InChI Key |
DNESOJRQUKCCBE-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=N1)Br)CCCO |
Canonical SMILES |
C1=C(SC(=N1)Br)CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Heterocyclic Core Differences
- Thiazole vs.
- Imidazole vs. Thiazole : The imidazole derivative contains two nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to the thiazole’s single nitrogen. This property may favor biological target engagement in antifungal or enzyme-inhibitory applications.
- Benzo[b]furan vs. Thiazole : The benzo[b]furan analog incorporates an oxygen atom, reducing aromaticity compared to thiazole. Fluorinated derivatives (e.g., 131, 132) introduce electronegative substituents, which could enhance binding to hydrophobic pockets in proteins.
Preparation Methods
Synthesis via Halogenated Thiazole Precursors and Alkylation
A common approach to synthesize 3-(2-Bromothiazol-5-yl)propan-1-ol involves starting from 2-bromothiazole derivatives or related halogenated thiazoles, followed by nucleophilic substitution or coupling reactions with 3-bromopropan-1-ol or its equivalents.
Key Reaction Conditions and Reagents
This method leverages the nucleophilicity of the thiazole ring or an intermediate amine to react with 3-bromopropan-1-ol or similar alkyl halides, facilitated by bases such as potassium carbonate or cesium carbonate in polar aprotic solvents like DMF or acetonitrile.
Preparation of 3-Bromopropan-1-ol as a Key Intermediate
Since 3-bromopropan-1-ol is a critical alkylating agent in the synthesis, its preparation or procurement is essential. It is commercially available but can also be prepared via bromination of 1,3-propanediol or related precursors.
Alternative Synthetic Routes via Carbamate or Sulfonamide Intermediates
Patented synthetic routes describe the preparation of thiazole derivatives bearing bromine substituents through multistep reactions involving:
- Reaction of aminothiazole intermediates with phenyl chloroformate in the presence of pyridine to form carbamate derivatives.
- Subsequent reaction with aryl or heteroaryl sulfonamides under basic conditions (e.g., DBU) to yield target compounds with thiazole and bromine substituents.
Though these methods are more complex and tailored for specific derivatives, they provide insight into functional group transformations compatible with bromothiazole frameworks.
General Synthetic Procedures and Purification
- Reactions are typically performed under inert atmosphere (argon or nitrogen) to prevent oxidation or side reactions.
- Purification methods include silica gel column chromatography using solvent systems such as ethyl acetate/hexane or dichloromethane/water extractions.
- Reaction monitoring is done by thin-layer chromatography (TLC).
- Yields vary depending on conditions but can reach above 90% with optimized protocols.
Summary Data Table of Representative Preparation Conditions
Research Findings and Practical Considerations
- The choice of base (potassium carbonate vs. cesium carbonate) and solvent (DMF vs. acetonitrile) significantly affects reaction yield and time.
- Lower temperatures favor selectivity but may require longer reaction times.
- Use of crown ethers or phase transfer catalysts can enhance nucleophilicity and improve yields.
- Purification by chromatography is essential to isolate the pure 3-(2-bromothiazol-5-yl)propan-1-ol due to possible side products.
- The bromine substituent on the thiazole ring is retained throughout the alkylation, allowing further functionalization if needed.
Q & A
Basic Questions
Q. What are the key synthetic strategies for preparing 3-(2-Bromothiazol-5-yl)propan-1-ol?
- Methodological Answer : Synthesis typically involves bromination of a pre-formed thiazole ring or coupling reactions. For example, the thiazole ring can be brominated at the 2-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions. Subsequent propanol chain introduction may utilize nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) with a bromothiazole boronic acid/ester and a propanol-derived halide. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product. Analogous methods for chlorophenyl-propanol derivatives suggest similar workflows .
Q. How should researchers characterize 3-(2-Bromothiazol-5-yl)propan-1-ol to confirm purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show signals for the thiazole ring protons (δ 7.2–7.5 ppm), the bromine-adjacent proton (split due to coupling), and the propanol chain (δ 1.6–1.8 ppm for -CH₂-, δ 3.6–3.8 ppm for -CH₂OH). ¹³C NMR can confirm the quaternary carbons in the thiazole ring (~150–160 ppm) .
- HPLC : Use a C18 column with a water/acetonitrile gradient (e.g., 70:30 to 50:50 over 20 min) to assess purity (≥95% by area normalization) .
- Mass Spectrometry : ESI-MS in positive mode should display [M+H]⁺ peaks matching the molecular formula (C₆H₈BrNOS⁺, exact mass: 236.96).
Q. What are the critical handling and storage protocols for this compound?
- Methodological Answer : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent degradation via bromine dissociation or oxidation of the alcohol group. Use anhydrous solvents in reactions to avoid hydrolysis. Toxicity data for similar brominated heterocycles recommend using fume hoods and nitrile gloves during handling .
Advanced Questions
Q. How can computational modeling predict regioselectivity in bromothiazole derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and frontier molecular orbitals to identify reactive sites. For 2-bromothiazole, the bromine atom at the 2-position stabilizes the ring via inductive effects, directing further substitutions to the 5-position. This aligns with experimental observations in brominated oxadiazole systems .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a leaving group in palladium-catalyzed couplings. For Suzuki-Miyaura reactions, transmetallation with boronic acids proceeds via a Pd(0)/Pd(II) cycle. Steric hindrance from the thiazole ring may slow kinetics, necessitating optimized conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C). Monitoring via TLC or in situ IR spectroscopy helps track reaction progress .
Q. How can researchers resolve contradictory data in synthetic yields for this compound?
- Methodological Answer : Variability in yields often stems from competing side reactions (e.g., dehydrohalogenation or oxidation of the alcohol). Design a Design of Experiments (DoE) approach to test factors like solvent polarity (THF vs. DMF), temperature (60–100°C), and catalyst loading (1–5 mol%). Statistical analysis (ANOVA) identifies optimal conditions. Parallel synthesis in microreactors can minimize batch inconsistencies .
Q. What role does 3-(2-Bromothiazol-5-yl)propan-1-ol play in multicomponent reactions (MCRs)?
- Methodological Answer : The bromothiazole moiety serves as an electrophilic partner in MCRs like Ugi or Biginelli reactions. For example, reacting with aldehydes and amines generates thiazole-functionalized peptidomimetics. The propanol chain can later be oxidized to a ketone for further derivatization. LC-MS monitoring ensures intermediate stability .
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